N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide is a synthetically derived molecule that acts as a potent and selective kappa-opioid receptor agonist. [ [] ] It is structurally related to other kappa-opioid receptor agonists like U-50,488H and has been explored for its potential in pain management and addiction research. [ [] ]
The synthesis of N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide can be achieved through a multi-step process. The synthesis typically involves utilizing readily available starting materials and employing reactions like amide coupling, alkylation, and cyclization reactions. [ [] ] One specific synthesis route uses a chiral amino acid, (1R,S)-3-aminophenyl glycine, to introduce the 3-aminophenyl substituent at the C1 position of the ethyl linking moiety. [ [] ] This specific route highlights the potential for stereoselective synthesis, allowing for the creation of specific enantiomers with potentially different biological activities.
Detailed molecular structure analysis, particularly conformational analysis, has been conducted on similar kappa-opioid receptor agonists, such as Taranabant (MK-0364). [ [] ] While specific structural data for N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide is not available in the provided literature, insights from related molecules can be extrapolated.
Studies on Taranabant, utilizing X-ray crystallography, NMR spectroscopy, and computational analysis, revealed a rigid C11-N13-C14-C16-C17 backbone but with greater flexibility around the C8-C11 and C8-O7 bonds. [ [] ] Such structural information can provide a basis for understanding the binding interactions of N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide with the kappa-opioid receptor.
N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide functions as a kappa-opioid receptor agonist. [ [] ] This means that it binds to the kappa-opioid receptor, a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues, and activates it. [ [] ]
The activation of kappa-opioid receptors leads to various downstream signaling events, including the inhibition of adenylate cyclase, which reduces intracellular cAMP levels. [ [] ] This cascade ultimately affects neuronal excitability and neurotransmitter release, contributing to its analgesic and potentially other therapeutic effects.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: